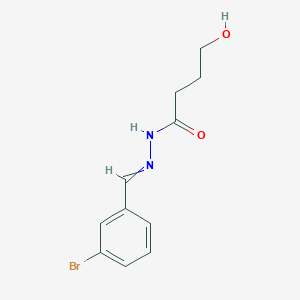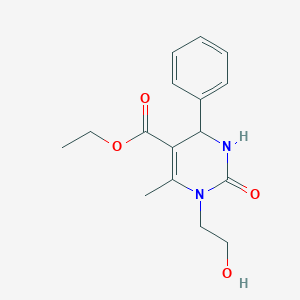![molecular formula C22H22ClF2N3O3S B389680 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389680.png)
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro(difluoro)methoxy group, a dimethylphenyl group, and a thiazinane ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro(difluoro)methoxy and dimethylphenyl groups. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazinane ring.
Introduction of the Chloro(difluoro)methoxy Group: This step typically involves the use of chlorodifluoromethane and a suitable base to introduce the chloro(difluoro)methoxy group onto the phenyl ring.
Formation of the Imino Group: This step involves the reaction of the dimethylphenyl group with an appropriate amine to form the imino group.
Final Assembly: The final step involves the coupling of the thiazinane ring with the chloro(difluoro)methoxy and dimethylphenyl groups under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines.
科学研究应用
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-{4-(chlorodifluoromethoxy)phenyl}-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
- 4-(chloro-difluoro-methoxy)-phenylamine
- 4-Methoxyphenylboronic acid
Uniqueness
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its thiazinane ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C22H22ClF2N3O3S |
|---|---|
分子量 |
481.9g/mol |
IUPAC 名称 |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(3,4-dimethylphenyl)imino-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H22ClF2N3O3S/c1-4-28-19(29)12-18(32-21(28)27-16-6-5-13(2)14(3)11-16)20(30)26-15-7-9-17(10-8-15)31-22(23,24)25/h5-11,18H,4,12H2,1-3H3,(H,26,30) |
InChI 键 |
WTIZFNJKPRTICQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl |
规范 SMILES |
CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E)-(1-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-2-hydroxy-2,2-bis(3-methylphenyl)ethanone](/img/structure/B389599.png)
![[2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone](/img/structure/B389601.png)

methanone](/img/structure/B389604.png)

![2-[(3-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxypropyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B389606.png)
![(2,6-Dimethyl-7-{[4-(2-methylphenyl)piperazino]carbonyl}furo[2,3-f][1]benzofuran-3-yl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B389608.png)

![(7Z)-3-(4-ETHOXYPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B389611.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389613.png)
![6-(2,6-difluorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B389616.png)
![6'-amino-5-chloro-2-oxo-3'-propan-2-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389618.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B389619.png)
